molecular formula C20H22N2O4S B2852896 N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1448063-34-0

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2852896
CAS No.: 1448063-34-0
M. Wt: 386.47
InChI Key: PRIHVRCBYSCBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the reaction of piperidine with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperidine. This intermediate is then reacted with 4-aminophenyl acetamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying enzyme inhibition and receptor binding.

Medicine: N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide has shown promise in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The precise pathways and interactions depend on the context in which the compound is used, but generally, it modulates biological processes through its structural interactions.

Comparison with Similar Compounds

  • N-(4-(1-piperidinylsulfonyl)phenyl)acetamide

  • N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

  • N-(4-(phenylsulfonyl)piperidine-1-carbonyl)aniline

Uniqueness: N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These properties make it particularly valuable in targeted applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a compound of great interest for future studies and developments.

Properties

IUPAC Name

N-[4-[4-(benzenesulfonyl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)21-17-9-7-16(8-10-17)20(24)22-13-11-19(12-14-22)27(25,26)18-5-3-2-4-6-18/h2-10,19H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIHVRCBYSCBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.